molecular formula C11H10F2N4O3 B6981602 1-[1-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]tetrazol-5-yl]ethanol

1-[1-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]tetrazol-5-yl]ethanol

Cat. No.: B6981602
M. Wt: 284.22 g/mol
InChI Key: LKDSPQWMTACHHS-UHFFFAOYSA-N
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Description

1-[1-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]tetrazol-5-yl]ethanol is a complex organic compound featuring a benzodioxole ring substituted with difluoro groups, a tetrazole ring, and an ethanol moiety

Properties

IUPAC Name

1-[1-[(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]tetrazol-5-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N4O3/c1-6(18)10-14-15-16-17(10)5-7-3-2-4-8-9(7)20-11(12,13)19-8/h2-4,6,18H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDSPQWMTACHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=NN1CC2=C3C(=CC=C2)OC(O3)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]tetrazol-5-yl]ethanol typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[1-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]tetrazol-5-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the tetrazole ring or the benzodioxole ring.

    Substitution: The difluoro groups on the benzodioxole ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety would yield an aldehyde or carboxylic acid, while substitution reactions could introduce various functional groups onto the benzodioxole ring.

Scientific Research Applications

1-[1-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]tetrazol-5-yl]ethanol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: It may be explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1-[1-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]tetrazol-5-yl]ethanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoro groups and tetrazole ring can enhance the compound’s binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]tetrazol-5-yl]ethanol is unique due to the combination of its structural features, including the difluoro-benzodioxole ring, tetrazole ring, and ethanol moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

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